

Synthesis and Purification of High-Purity Racemic Ivabradine: Application Notes and Protocols

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Compound of Interest		
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These application notes provide a detailed overview of the synthesis and purification methods for obtaining high-purity racemic Ivabradine. The protocols described herein are based on established chemical literature and patents, offering a comprehensive guide for laboratory-scale preparation.

Introduction

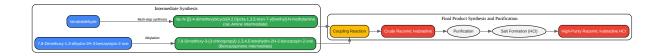
Ivabradine, a heart rate-lowering agent, is clinically used as its S-enantiomer. However, the synthesis of the racemic mixture is a crucial step, often preceding chiral resolution. Achieving high purity in the racemic intermediate is essential to ensure the efficiency of the resolution process and the quality of the final active pharmaceutical ingredient (API). This document outlines a common synthetic pathway to racemic Ivabradine and subsequent purification strategies to minimize process-related impurities.

Synthetic Pathway Overview

A prevalent method for the synthesis of racemic Ivabradine involves the coupling of two key intermediates: racemic N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine (rac-Amine Intermediate) and 7,8-dimethoxy-3-(3-chloropropyl)-1,3,4,5-



tetrahydro-2H-3-benzazepin-2-one (Benzazepinone Intermediate). The overall synthetic workflow is depicted below.



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Caption: Overall workflow for the synthesis and purification of racemic Ivabradine.

Experimental Protocols Synthesis of Key Intermediates

3.1.1. Synthesis of rac-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine (rac-Amine Intermediate)

The synthesis of this key racemic intermediate can be achieved through a multi-step process starting from veratraldehyde. A general outline is provided below.

- Step 1: Synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This step involves the cyclization of a suitable precursor derived from veratraldehyde.
- Step 2: Reduction of the nitrile. The nitrile group is reduced to a primary amine, yielding rac-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.
- Step 3: N-methylation. The primary amine is then methylated to afford the target secondary amine, rac-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine.
- 3.1.2. Synthesis of 7,8-Dimethoxy-3-(3-chloropropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Benzazepinone Intermediate)



This intermediate is prepared by the alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a suitable three-carbon electrophile.

Protocol: To a solution of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate and 1-bromo-3-chloropropane. The reaction mixture is heated to facilitate the alkylation. After completion, the product is isolated by extraction and purified by crystallization.

Synthesis of Crude Racemic Ivabradine

The coupling of the two key intermediates is the final step in the formation of the racemic lyabradine backbone.

Protocol:

- In a reaction vessel, dissolve the rac-Amine Intermediate and the Benzazepinone
 Intermediate in a suitable solvent such as acetone or dimethylformamide (DMF).
- Add a base, typically potassium carbonate, and a catalytic amount of sodium iodide.
- Heat the reaction mixture, for example, at 50-65°C, and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).[1]
- Upon completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent.
- The resulting crude racemic Ivabradine is then taken forward for purification.

Purification of Racemic Ivabradine and Salt Formation

Purification of the crude product is critical to remove unreacted starting materials, by-products, and other process-related impurities. This is typically achieved by crystallization, often after conversion to a salt. The hydrochloride salt is commonly used for purification and formulation.

- Protocol for Purification and Hydrochloride Salt Formation:
 - Dissolve the crude racemic Ivabradine base in a suitable organic solvent, such as ethyl acetate.



- Cool the solution to 0-10°C.
- Add a solution of hydrogen chloride in a solvent like isopropanol to precipitate the hydrochloride salt.
- Stir the resulting slurry for a period to ensure complete precipitation.
- Collect the solid by filtration and wash with a cold solvent (e.g., ethyl acetate).
- Dry the solid under vacuum to obtain high-purity racemic Ivabradine hydrochloride. Purity can be assessed by HPLC.[2]

An alternative purification strategy involves treating the crude Ivabradine with a derivatizing agent, such as acetyl chloride, to react with certain impurities, making them easier to remove during subsequent crystallization.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of racemic Ivabradine and its key intermediates.

Table 1: Synthesis of Key Intermediates

Intermediate	Starting Material	Typical Yield (%)	Purity (%) (by HPLC)
rac-N-[[3,4- dimethoxybicyclo[4.2. 0]octa-1,3,5-trien-7- yl]methyl]-N- methylamine	3,4- dimethoxybicyclo[4.2. 0]octa-1,3,5-triene-7- carbonitrile	70-80	>98
7,8-Dimethoxy-3-(3- chloropropyl)-1,3,4,5- tetrahydro-2H-3- benzazepin-2-one	7,8-Dimethoxy-1,3- dihydro-2H-3- benzazepin-2-one	85-95	>99

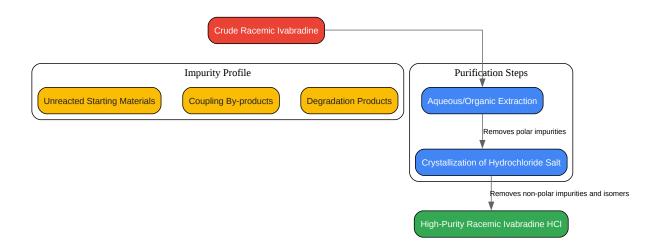
Table 2: Synthesis and Purification of Racemic Ivabradine Hydrochloride



Step	Starting Material	Product	Typical Yield (%)	Purity (%) (by HPLC)
Coupling Reaction	rac-Amine Intermediate and Benzazepinone Intermediate	Crude Racemic Ivabradine	70-80	90-95
Purification and Salt Formation	Crude Racemic Ivabradine	Racemic Ivabradine Hydrochloride	90-95	>99.5

Logical Relationships in Purification

The purification process is designed to systematically remove different types of impurities. The logical flow of the purification strategy is illustrated below.



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Caption: Logical flow of the purification process for racemic Ivabradine.

Common Impurities

During the synthesis of racemic Ivabradine, several process-related impurities can be formed. It is crucial to monitor and control these impurities to ensure the quality of the final product. Some potential impurities include:

- Unreacted starting materials: rac-Amine Intermediate and Benzazepinone Intermediate.
- Over-alkylation products: Impurities formed by multiple alkylations.
- Degradation products: Formed due to harsh reaction or work-up conditions.

The purification methods described, particularly crystallization of the hydrochloride salt, are effective in reducing these impurities to acceptable levels (typically <0.1% for individual impurities).

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

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References

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